molecular formula C15H11N3O3S B5860337 N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide

N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide

Numéro de catalogue B5860337
Poids moléculaire: 313.3 g/mol
Clé InChI: FOWVTBIBYVKLRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has been found to have a potent inhibitory effect on the activity of certain enzymes that are involved in the regulation of cell growth and survival.

Mécanisme D'action

TAK-659 exerts its therapeutic effect by inhibiting the activity of BTK and ITK. BTK is a key enzyme that is involved in the signaling pathway of B-cell receptors, which play a critical role in the development and progression of B-cell malignancies. ITK is a kinase that is involved in the signaling pathway of T-cell receptors, which play a critical role in the regulation of immune responses. Inhibition of these enzymes leads to the suppression of cell growth and survival, as well as the modulation of immune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on the activity of BTK and ITK, resulting in the suppression of cell growth and survival in preclinical models of cancer and autoimmune diseases. In addition, TAK-659 has been shown to modulate immune responses, leading to the suppression of inflammatory cytokine production and the induction of regulatory T cells. These effects suggest that TAK-659 may have therapeutic potential in the treatment of various types of cancer and autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its potent inhibitory effect on the activity of BTK and ITK, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, the compound has a relatively short half-life, which may limit its efficacy in vivo. In addition, the compound may have off-target effects that could lead to unwanted side effects.

Orientations Futures

There are many potential future directions for the development and use of TAK-659. One possible direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Another direction is the investigation of the compound's effects on other signaling pathways that are involved in the regulation of cell growth and survival, as well as immune responses. Finally, the development of combination therapies that include TAK-659 and other therapeutic agents may lead to improved outcomes in the treatment of cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling of the thiazole and phenyl groups, and the final furan ring formation. The process is carried out under controlled conditions to ensure high purity and yield of the final product. The synthesis of TAK-659 has been described in detail in several scientific publications.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and survival, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various types of cancer and autoimmune diseases.

Propriétés

IUPAC Name

N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-4-1-2-5-11(10)17-14(20)12-6-3-8-21-12/h1-9H,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWVTBIBYVKLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.